molecular formula C21H27N5O2 B2390051 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-22-3

1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2390051
CAS RN: 877616-22-3
M. Wt: 381.48
InChI Key: PNZUKDNPHUDDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity and Binding Modes in Adenosine Receptors

A study on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors revealed that certain derivatives showed potent antagonist activity at A1 adenosine receptor subtypes, highlighting their potential for neurological research applications. The detailed analysis of binding cavities within individual adenosine receptor subtypes suggested structural variations that could underlie differences in binding affinities, providing insights into the design of receptor-specific ligands (Szymańska et al., 2016).

Multi-Target Drugs for Neurodegenerative Diseases

Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multi-target drugs for neurodegenerative diseases like Parkinson's and Alzheimer's has shown that these compounds interact with adenosine receptors and monoamine oxidases. Some derivatives were identified as potent monoamine oxidase-B inhibitors and dual adenosine receptor antagonists, underscoring their potential for developing treatments that offer both symptomatic relief and disease-modifying effects (Koch et al., 2013).

Antidepressant and Anxiolytic-Like Activity

A study on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment synthesized and evaluated in vitro for their affinity for serotonin and dopamine receptors found that certain compounds exhibited high affinity and showed potential antidepressant-like activity in in vivo tests. These findings indicate the potential of these compounds in researching psychiatric disorders (Jurczyk et al., 2004).

Structural Analysis and Interaction Studies

Studies on the crystal structure and interaction patterns of methylxanthines, including caffeine and theophylline, have provided insights into their therapeutic potential and interaction mechanisms. Such research aids in understanding the molecular basis of their biological activity and can guide the development of compounds with optimized efficacy and reduced side effects (Latosinska et al., 2014).

properties

IUPAC Name

1,7-dimethyl-9-(2-phenylethyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-11-25-19(27)17-18(23(3)21(25)28)22-20-24(13-15(2)14-26(17)20)12-10-16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZUKDNPHUDDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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